Dipotassium isobutyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

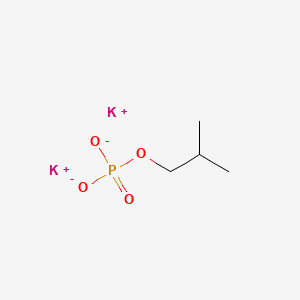

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

90605-13-3 |

|---|---|

Molecular Formula |

C4H9K2O4P |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

dipotassium;2-methylpropyl phosphate |

InChI |

InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |

InChI Key |

QQVPGMKUULHCHN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)COP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Fundamental Aspects of Phosphate Ester Chemistry

Structural Classification and Nomenclature within Organic Phosphorus Compounds

The classification and naming of organic phosphorus compounds can be complex due to the variable oxidation states and coordination numbers of phosphorus. wikipedia.orgresearchgate.net Phosphorus can exist in several oxidation states, but organophosphorus compounds are most commonly derivatives of phosphorus(V) or phosphorus(III). wikipedia.orgthermofisher.com An alternative nomenclature system identifies compounds by their coordination number (σ) and valency (λ). wikipedia.org

Organophosphorus(V) compounds, which feature a P(V) center, are a major category that includes phosphate (B84403) esters. wikipedia.org These esters have the general structure P(=O)(OR)₃ and are considered esters of phosphoric acid. wikipedia.orgwikipedia.org They are further classified based on the number of organic (R) groups attached to the phosphate core:

Phosphate Monoesters : One organic group is attached (RO-PO(OH)₂).

Phosphate Diesters : Two organic groups are attached ((RO)₂-PO(OH)).

Phosphate Triesters : Three organic groups are attached ((RO)₃-PO).

Dipotassium (B57713) isobutyl phosphate is the dipotassium salt of isobutyl phosphoric acid, making it a derivative of a phosphate monoester.

Other important classes of organophosphorus compounds include phosphonates (RP(=O)(OR')₂), which contain a direct phosphorus-carbon bond, and phosphites (P(OR)₃), which are derivatives of phosphorous acid (P(III)). wikipedia.orgthermofisher.com

Table 1: Classification of Selected Organic Phosphorus Compounds

| Class | General Structure | Phosphorus Oxidation State | Example |

| Phosphate Monoester | ROPO(OH)₂ | +5 | Isobutyl phosphoric acid |

| Phosphate Diester | (RO)₂PO(OH) | +5 | Diethyl phosphate |

| Phosphate Triester | (RO)₃PO | +5 | Triphenyl phosphate cdc.gov |

| Phosphonate (B1237965) | RP(=O)(OR')₂ | +5 | Glyphosate wikipedia.org |

| Phosphite | P(OR)₃ | +3 | Trimethyl phosphite |

The nomenclature for these compounds follows systematic rules. qmul.ac.ukpnas.org For instance, phosphoric esters can be named as O-substituted phosphoric acids or as substituted alcohols. qmul.ac.ukpnas.org Therefore, the parent acid of the title compound can be named O-isobutyl phosphoric acid or isobutyl phosphate. The term "phosphoryl" (OP<) is also used in naming, particularly for enzymes or processes like phosphorylation. pnas.org

Physicochemical Principles Governing Organic Phosphate Reactivity

The reactivity of organic phosphates is governed by several key physicochemical principles, including the nature of their bonds, acidity, and the influence of their organic substituents. researchgate.net

Bonding and Stability : The phosphorus atom in phosphate esters is tetrahedral. In phosphate monoesters and diesters, the non-bridging P-O bonds have partial double-bond character due to resonance, which delocalizes the negative charge. libretexts.org This delocalization, especially in the ionized forms, contributes significantly to their stability. wikipedia.orgacs.org The P-O-C bond is a key linkage, and its cleavage is central to phosphate transfer reactions. nih.gov

Acidity : Phosphate esters with free hydroxyl groups are acidic. wikipedia.org Phosphoric acid itself is triprotic, with pKa values of approximately 1.0, 6.5, and 13.0. libretexts.org

Phosphate monoesters (ROPO₃H₂) have two acidic protons, with pKa values that result in them typically carrying a negative charge at physiological pH. wikipedia.org The first pKa is around 1-2, and the second is around 6-7. wikipedia.org

Phosphate diesters ((RO)₂PO₂H) have one acidic proton with a pKa of about 1, meaning they carry a full negative charge at physiological pH. libretexts.org

This negative charge is crucial for their biological function and stability, as it repels nucleophiles, making them resistant to hydrolysis. wikipedia.orgacs.org Dipotassium isobutyl phosphate, as a salt of a monoester, would be expected to form an alkaline solution when dissolved in water. guidechem.comwikipedia.org

Influence of Organic Groups : The nature of the alkyl or aryl (R) group influences the ester's properties. researchgate.net The size, branching, and electronic properties of the organic group can affect solubility, steric hindrance around the phosphorus center, and the stability of the leaving group in substitution reactions. In this compound, the isobutyl group is a simple, non-electronegative alkyl group.

Table 2: General Physicochemical Properties of Phosphate Esters

| Property | Description | Significance |

| Acidity | Mono- and diesters are acidic, with pKa values leading to negative charges at neutral pH. wikipedia.orglibretexts.org | Enhances water solubility and stability against nucleophilic attack. wikipedia.org |

| Bonding | Tetrahedral phosphorus center with resonance delocalization over non-bridging P-O bonds. libretexts.org | Contributes to the high stability of the phosphate group. acs.org |

| Hydrolysis | Generally slow, especially for ionized mono- and diesters, but can be catalyzed. acs.org | Essential for the persistence of molecules like DNA and RNA in biological systems. wikipedia.org |

| Solubility | Salts of phosphate esters, like dipotassium phosphate, are typically highly soluble in water. wikipedia.orgvedantu.com | Important for their roles in aqueous biological systems and as additives. |

Historical Development of Research in Phosphate Monoesters

Research into phosphate esters, particularly monoesters, has evolved significantly over the last century, driven by their discovery in biological systems and their increasing use in industrial applications.

Early research in the mid-20th century identified phosphate esters as key components in living organisms, with compounds like cyclic AMP and phosphate esters being found in yeast extracts in the 1950s. pnas.orguni-freiburg.de However, the study of these molecules was initially hampered by the challenges associated with their synthesis and analysis, given their high polarity and charge. nih.govuni-freiburg.de Early methods for studying soil organic phosphorus, for example, relied on harsh extraction techniques that could alter the compounds' structure. si.edu

The development of synthetic chemistry provided new ways to create phosphate esters. The alcoholysis of phosphorus oxychloride (POCl₃) became a dominant industrial route for production. wikipedia.org Other methods include the esterification of phosphoric acid or its anhydride, P₂O₅. wikipedia.orgresearchgate.net For instance, a method for preparing high-purity dipotassium phosphate involves the neutralization of phosphoric acid with potassium hydroxide (B78521), followed by controlled crystallization. google.com Similarly, the synthesis of lauryl phosphate monoester has been achieved using lauryl alcohol and phosphoric acid. researchgate.net

A major breakthrough in the study of phosphate monoesters came with the development of advanced analytical techniques. The invention of Phos-tag, a molecule that selectively binds to phosphate monoester dianions, has revolutionized phosphoproteomics. nih.gov This technology allows for the separation, concentration, and detection of phosphorylated proteins and peptides, significantly advancing life science research. nih.gov

In parallel, research has explored the industrial applications of phosphate esters. Their properties make them useful as flame retardants, plasticizers, hydraulic fluids, and surfactants. wikipedia.orgindustrialchemicals.gov.au For example, alkyl phosphate esters have been synthesized and studied for their properties as antistatic agents. researchgate.net Mixed n-butyl/isobutyl phosphate esters have been developed for use in aircraft hydraulic fluids. google.com

Synthetic Methodologies and Chemoenzymatic Pathways for Isobutyl Phosphate Derivatives

Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides the foundational and most widely employed methods for producing isobutyl phosphate (B84403) derivatives. These routes typically involve the reaction of isobutanol with a suitable phosphorus-containing reagent.

Direct Esterification with Isobutanol and Phosphorus Reagents

Direct esterification is a primary method for forming the phosphate ester bond. This involves the direct reaction of isobutanol with various phosphorus reagents. The choice of reagent can significantly influence the reaction conditions, efficiency, and the profile of the resulting products (mono-, di-, or tri-isobutyl phosphate).

The direct esterification of alcohols with ortho-phosphoric acid is a potential route for synthesizing alkyl phosphates. google.comsciencemadness.org This method, analogous to the esterification of carboxylic acids, often requires a catalyst, such as sulfuric acid, to proceed effectively. sciencemadness.org The reaction involves the removal of water to drive the equilibrium towards the formation of the ester. google.comsciencemadness.org However, challenges exist, including the potential for olefin formation from the alcohol at the high temperatures (at least 170°C) often required for the primary reaction to occur. google.com The use of a water-entraining agent like toluene or xylene can facilitate the removal of water at temperatures of at least 160°C. google.com

Table 1: Key Aspects of Direct Esterification with Phosphoric Acid

| Parameter | Description | Source |

| Reactants | Isobutanol and ortho-phosphoric acid | google.comsciencemadness.org |

| Catalyst | Typically a strong acid like sulfuric acid | sciencemadness.org |

| Conditions | Elevated temperatures (≥160-170°C) and water removal | google.com |

| Byproducts | Water, potentially isobutene | google.comsciencemadness.org |

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is a common and highly reactive reagent for the synthesis of phosphate esters. orgsyn.orgwikipedia.orgsciencemadness.org The reaction with an alcohol like isobutanol proceeds to form the corresponding phosphate ester, with the release of hydrogen chloride (HCl). wikipedia.orgsciencemadness.org

O=PCl₃ + 3 ROH → O=P(OR)₃ + 3 HCl sciencemadness.org

To neutralize the HCl byproduct, the reaction is frequently carried out in the presence of a base, such as pyridine (B92270) or another amine. orgsyn.orgwikipedia.org A general procedure involves dissolving the alcohol in a solvent like dry benzene (B151609) with pyridine and then adding phosphorus oxychloride dropwise while maintaining a low temperature (e.g., -5° to 10°C) to control the exothermic reaction. orgsyn.org After the initial reaction, the mixture is typically heated to reflux to complete the esterification. orgsyn.org This method is versatile and can be used to prepare various alkyl phosphates, including n-propyl, sec-butyl, and n-amyl esters, with yields ranging from 40% to 65%. orgsyn.org

Table 2: Typical Reaction Parameters for Synthesis with Phosphorus Oxychloride

| Parameter | Example Value/Condition | Source |

| Phosphorus Reagent | Phosphorus oxychloride (POCl₃) | orgsyn.orgwikipedia.org |

| Alcohol | Isobutanol (inferred from general alkyl phosphate synthesis) | orgsyn.org |

| Base/HCl Acceptor | Pyridine | orgsyn.orgwikipedia.org |

| Solvent | Dry Benzene | orgsyn.org |

| Initial Temperature | -5°C to 10°C | orgsyn.org |

| Final Temperature | Reflux | orgsyn.org |

| Typical Yields | 40-65% for various alkyl phosphates | orgsyn.org |

Phosphorus pentoxide (P₄O₁₀), the anhydride of phosphoric acid, is a powerful dehydrating agent used in the synthesis of phosphate esters. google.comgoogle.comwikipedia.org It reacts with alcohols to form a mixture of mono- and dialkyl phosphoric acid esters. google.comgoogle.com Industrial processes have been developed that utilize n-butanol, phosphorus pentoxide, polyphosphoric acid, and phosphorous acid as raw materials. google.comgoogle.com The reaction is typically carried out by adding phosphorus pentoxide in batches to the alcohol while controlling the temperature, followed by a period of heating to drive the reaction to completion. google.comgoogle.com For instance, a mixture of n-butanol can be reacted with phosphorus pentoxide at temperatures between 40-65°C initially, and then heated to 65-85°C for several hours. google.comgoogle.com This method is suitable for large-scale production. google.comgoogle.com

Table 3: Example of Synthesis Parameters Using Phosphorus Pentoxide

| Component | Role/Condition | Source |

| Phosphorus Reagent | Phosphorus pentoxide (P₂O₅ / P₄O₁₀) | google.comgoogle.com |

| Alcohol | n-Butanol (as an analogue for isobutanol) | google.comgoogle.com |

| Additives | Polyphosphoric acid, Phosphorous acid | google.comgoogle.com |

| Initial Reaction Temp. | 40-65°C | google.comgoogle.com |

| Final Reaction Temp. | 65-85°C | google.comgoogle.com |

| Product | Mixture of mono- and di-n-butyl phosphate | google.comgoogle.com |

Indirect Synthesis via Transesterification or Related Reactions

Transesterification offers an alternative, indirect pathway for the synthesis of phosphate esters. This method involves the exchange of an alkyl or aryl group of an existing phosphate ester with another alcohol. The reaction can be catalyzed by a base and is particularly useful when direct esterification is challenging. nih.gov An atom-efficient approach utilizes an isopropenyl leaving group, which generates acetone as the only byproduct, making the reaction irreversible. nih.gov This process can proceed at room temperature with good yields and shows excellent chemoselectivity for primary alcohols. nih.gov

Another strategy involves a selective three-step substitution transesterification starting from tris(2,2,2-trifluoroethyl) phosphate. The trifluoroethoxy group can be selectively substituted in the presence of DBU or lithium alkoxides, allowing for the synthesis of mixed, unsymmetrical phosphate triesters from different alcohols. organic-chemistry.org

Stereoselective Synthesis of Chiral Isobutyl Phosphate Analogues

The synthesis of molecules with stereogenic phosphorus(V) centers is a significant challenge in organic chemistry. chemrxiv.org Catalytic, enantioselective methods provide an advanced approach to creating these chiral building blocks without relying on stoichiometric chiral auxiliaries. chemrxiv.org

One reported method involves the enantioselective hydrogen-bond-donor-catalyzed synthesis of chlorophosphonamidates. These products are versatile chiral P(V) building blocks, possessing two leaving groups that can be displaced sequentially and stereospecifically to access a wide variety of stereogenic-at-P(V) compounds. chemrxiv.org

Another approach utilizes chiral nucleophilic catalysis. In this method, a racemic H-phosphinate can be coupled with nucleophilic alcohols under halogenating conditions. This dynamic kinetic resolution can produce chiral phosphonate (B1237965) products with modest enantioselectivity. mdpi.com The optimization of the chiral catalyst, solvent, base, and temperature is crucial for achieving higher enantiomeric excess. mdpi.com The transesterification of P-chirogenic compounds bearing a binaphthyl group with lithium alkoxides also leads to the formation of P-chirogenic phosphates with an inversion of the absolute configuration at the phosphorus atom. researchgate.net

Formation of Dipotassium (B57713) Salt Derivatives

The conversion of isobutyl phosphoric acid (a monoalkyl phosphate) into its dipotassium salt is a critical step for its isolation and application in various fields. This process involves neutralization with a suitable potassium base followed by rigorous purification to achieve the desired quality.

The formation of dipotassium isobutyl phosphate is achieved through a controlled neutralization reaction of isobutyl phosphoric acid with a strong potassium base, typically potassium hydroxide (B78521) (KOH). Isobutyl phosphoric acid is a dibasic acid, meaning it can donate two protons. The reaction proceeds in a stepwise manner, with the addition of two equivalents of potassium hydroxide leading to the formation of the dipotassium salt.

A common laboratory and industrial technique involves dissolving the crude isobutyl phosphoric acid in an aqueous medium and adding a potassium hydroxide solution incrementally. google.com The progress of the neutralization is monitored by measuring the pH of the solution. The formation of the mono-potassium salt occurs first, followed by the di-potassium salt as the pH rises. To ensure the complete formation of the dipotassium salt, the base is added until the pH of the aqueous solution reaches a value of approximately 12 or higher, indicating that the second, more weakly acidic proton of the phosphate group has been neutralized. google.com

Once the neutralization is complete, the isolation of the this compound salt from the aqueous solution is typically achieved through methods such as evaporation or precipitation. Cooling the saturated solution can induce crystallization. Alternatively, the addition of a water-miscible organic solvent in which the salt is insoluble can be used to precipitate the product. The solid salt is then collected by filtration and washed with a small amount of cold solvent to remove residual impurities.

Table 1: pH Monitoring During Neutralization of Isobutyl Phosphoric Acid with Potassium Hydroxide

| Molar Equivalents of KOH Added | Approximate pH | Predominant Species in Solution |

| 0.0 | ~2-3 | Isobutyl phosphoric acid ((CH₃)₂CHCH₂OPO(OH)₂) |

| 1.0 | ~7-8 | Monopotassium isobutyl phosphate ((CH₃)₂CHCH₂OPO(OH)(OK)) |

| 2.0 | >12 | This compound ((CH₃)₂CHCH₂OPO(OK)₂) |

Achieving high purity for this compound is essential for many applications. Advanced purification strategies are employed to remove unreacted starting materials, byproducts from the initial phosphorylation step (such as inorganic phosphates), and any excess base.

Recrystallization is a primary technique for purifying solid salts. This process involves dissolving the crude salt in a minimum amount of a suitable hot solvent (often water or a mixed aqueous-organic solvent system) and allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The purity of the crystals can be enhanced by performing multiple recrystallization cycles.

Ion-exchange chromatography is another powerful method for purification. researchgate.net In this technique, a solution of the crude salt is passed through a column packed with an ion-exchange resin. The resin selectively binds charged molecules, and by using buffers of varying pH or ionic strength, the desired this compound can be separated from other charged impurities.

For removing trace metal ion impurities, chelation can be an effective strategy. orientjchem.org Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), can be added during the crystallization process. orientjchem.org These agents form stable, soluble complexes with metal ions, preventing them from co-precipitating with the desired salt and thereby increasing the purity of the final crystalline product. orientjchem.org The efficiency of this method is demonstrated by the significant reduction in the distribution coefficients of metal impurities in the presence of chelators. orientjchem.org

Table 2: Comparison of Advanced Purification Techniques

| Technique | Principle | Key Advantages | Common Impurities Removed |

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Scalable, cost-effective, and can significantly improve purity. | Soluble organic byproducts, excess reactants. |

| Ion-Exchange Chromatography | Differential affinity of ions for an ion-exchange resin. | High resolution and specificity for separating charged molecules. | Inorganic phosphate salts, partially neutralized phosphate species. |

| Chelation-Assisted Crystallization | Formation of soluble complexes between chelating agents and metal ions, preventing their incorporation into the crystal lattice. | Highly effective for removing trace metal contaminants. | Divalent and trivalent metal ions (e.g., Fe³⁺, Cr³⁺). |

Biocatalytic and Enzymatic Synthetic Routes to Organic Phosphates

Biocatalysis utilizes enzymes, the catalysts of biological systems, to perform chemical transformations. nih.gov This approach offers significant advantages, including high specificity (chemo-, regio-, and stereoselectivity) and the ability to operate under mild reaction conditions (ambient temperature and neutral pH), which aligns with the principles of green chemistry. nih.gov

The enzymatic synthesis of organic phosphates, such as isobutyl phosphate, typically involves the use of a kinase enzyme. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, most commonly adenosine (B11128) triphosphate (ATP), to a specific substrate. In the case of isobutyl phosphate synthesis, an alcohol kinase with affinity for isobutanol would be employed.

The chemoenzymatic pathway would proceed as follows: Isobutanol + ATP ---(Alcohol Kinase)---> Isobutyl Phosphate + ADP

This biocatalytic phosphorylation presents a direct and highly selective method for producing the target monoalkyl phosphate. google.com The reaction can be performed in an aqueous buffer system. However, challenges in biocatalytic synthesis include enzyme stability, the cost of the phosphoryl donor (ATP), and the potential for product inhibition, where the accumulation of isobutyl phosphate may slow down or stop the enzymatic reaction. nih.gov To overcome the cost associated with ATP, ATP regeneration systems are often coupled to the primary reaction. These systems use a less expensive phosphate donor to regenerate ATP from the adenosine diphosphate (B83284) (ADP) byproduct, allowing the catalytic cycle to continue.

While the in-vivo production of isobutanol in microorganisms is well-established, the direct enzymatic phosphorylation of isobutanol to isobutyl phosphate in an in-vitro (cell-free) system represents a promising area of research for the clean and efficient synthesis of this compound. nih.govnih.gov

Mechanistic Investigations of Isobutyl Phosphate Reactions

Elucidation of Phosphate (B84403) Transfer Reaction Mechanisms

Phosphate transfer reactions are central to the chemistry of isobutyl phosphate. These reactions typically proceed via nucleophilic substitution at the electrophilic phosphorus center. The precise mechanism can vary, generally falling into two primary categories: a concerted, Sₙ2-like process or a stepwise, addition-elimination pathway. nih.govsquarespace.com The favored pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the surrounding solvent environment. ttu.eefrontiersin.org

Nucleophilic substitution at a tetrahedral phosphorus atom is a cornerstone of phosphate chemistry. ttu.ee Unlike substitution at a saturated carbon atom, the phosphorus center can accommodate more than four bonds due to the availability of d orbitals, allowing for different mechanistic possibilities. libretexts.orglibretexts.org The reaction is characterized by the attack of a nucleophile on the phosphorus atom, leading to the displacement of a leaving group. This process can be conceptually understood through two primary models: a concerted transition state and a pathway involving a pentavalent intermediate. researchgate.netscispace.com

In a concerted, Sₙ2-like mechanism, the formation of the bond between the nucleophile and the phosphorus atom occurs simultaneously with the breaking of the bond to the leaving group. sapub.orglibretexts.org This process proceeds through a single, high-energy pentavalent transition state. squarespace.comlibretexts.org

Geometry: As the nucleophile approaches from the backside relative to the leaving group, the geometry around the phosphorus atom shifts from tetrahedral to a trigonal bipyramidal arrangement in the transition state. libretexts.orglibretexts.org

Bonding: In this transition state, the incoming nucleophile and the departing leaving group occupy the two apical positions of the trigonal bipyramid, while the non-reacting substituent groups (the isobutoxy group and two oxygen atoms for isobutyl phosphate) are situated in the equatorial positions. acs.org

Energetics: The reaction profile for a concerted mechanism features a single energy maximum corresponding to this transition state. nih.gov The structure of this transition state can be described as either "tight," with significant bonding to both the nucleophile and the leaving group, or "loose" (also termed "exploded"), with elongated bonds to both groups, suggesting a more dissociative character. nih.govsquarespace.com

Theoretical studies and kinetic experiments on various organophosphorus compounds support the viability of this concerted pathway, particularly for systems with good leaving groups and strong nucleophiles. nih.gov

An alternative to the concerted mechanism is a stepwise, addition-elimination pathway. This process involves the formation of a discrete, relatively stable pentavalent phosphorus intermediate, often called a phosphorane. libretexts.orgresearchgate.netucsd.edu

Step 1 (Addition): The nucleophile attacks the tetrahedral phosphate, forming a pentavalent intermediate with trigonal bipyramidal geometry. This intermediate resides in a local energy minimum on the reaction coordinate diagram. libretexts.orgresearchgate.net

Step 2 (Elimination): The intermediate subsequently collapses by expelling the leaving group to form the final product. libretexts.org The breakdown of this intermediate is often the rate-determining step. scispace.com

The existence of stable pentavalent phosphorus compounds, such as phosphorus pentachloride (PCl₅), lends credence to the possibility of such intermediates in reaction pathways. libretexts.orglibretexts.org Whether a reaction proceeds through a concerted transition state or a pentavalent intermediate depends on the relative energy levels of these species. If the pentavalent structure is low enough in energy to exist in an energy well, it is considered an intermediate; if it represents an energy maximum, it is a transition state. nih.gov

A key method for distinguishing between reaction mechanisms is the analysis of the stereochemical outcome at the phosphorus center. For a concerted Sₙ2(P)-like reaction involving backside attack, a complete inversion of the stereochemical configuration at the phosphorus atom is predicted. libretexts.orgresearchgate.net

To observe this, researchers have synthesized chiral phosphate esters by incorporating stable oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O), creating a stereogenic phosphorus center. libretexts.orglibretexts.orgnih.gov Experiments using these isotopically labeled molecules in enzyme-catalyzed phosphoryl transfer reactions have consistently demonstrated that the reaction proceeds with inversion of configuration. nih.govresearchgate.net This outcome provides strong evidence for an "in-line" or backside attack by the nucleophile, which is characteristic of a concerted Sₙ2-like mechanism. nih.gov A long-lived, freely diffusing intermediate would likely lead to a loss of stereochemical information, resulting in a mixture of inversion and retention products. squarespace.com

Nucleophilic Substitution at Phosphorus Centers (SN2(P)-like Processes)

Hydrolytic Stability and Decomposition Pathways

The stability of isobutyl phosphate in aqueous environments is a critical parameter, influencing its persistence and function. Hydrolysis, the cleavage of the phosphate ester bond by water, is the primary decomposition pathway. The rate of this process is highly dependent on environmental conditions, most notably pH. ijraset.comosti.gov

Kinetic studies on the hydrolysis of alkyl dihydrogen phosphates, such as methyl, ethyl, and isopropyl phosphates, provide a model for understanding the behavior of isobutyl phosphate. The rate of hydrolysis typically exhibits a complex dependence on pH, with different protonation states of the phosphate monoester showing vastly different reactivities. ijraset.comstanford.edu

Acidic Conditions (pH < 2): In strongly acidic media, the hydrolysis rate often increases with acid concentration. This acid-catalyzed hydrolysis can involve C-O bond fission, particularly for secondary alkyl phosphates like isopropyl phosphate, whereas primary alkyl phosphates favor P-O bond fission.

Mid-pH Range (pH ≈ 4): A distinct rate maximum is frequently observed around pH 4. ijraset.com This peak in reactivity is attributed to the spontaneous hydrolysis of the monoanion species. stanford.edu The proposed mechanism for this enhanced reactivity involves an intramolecular proton transfer from the hydroxyl group on the phosphorus to the ester oxygen, making the isobutoxy group a better leaving group. nih.govstanford.edu

Neutral to Alkaline Conditions (pH > 7): At neutral and higher pH, the phosphate exists predominantly as the dianion. The dianion is significantly less reactive and hydrolyzes much more slowly than the monoanion due to electrostatic repulsion of the incoming nucleophile (e.g., hydroxide (B78521) ion) and the lack of a proton for internal catalysis. acs.orgstanford.edu

The table below summarizes representative pH-dependent hydrolysis data for a related primary alkyl phosphate, illustrating the typical reactivity profile.

| pH | Predominant Species | Relative Rate of Hydrolysis | Notes |

|---|---|---|---|

| 1 | Neutral / Conjugate Acid | Moderate | Acid-catalyzed pathway contributes. |

| 4 | Monoanion | High (Rate Maximum) | Spontaneous unimolecular decomposition of the monoanion is most rapid. |

| 7 | Dianion | Very Low | The dianion is highly stable and resistant to hydrolysis. |

| 10 | Dianion | Very Low | Hydrolysis is extremely slow under alkaline conditions. |

Catalysis of Phosphate Ester Hydrolysis (e.g., by metal ions)

The hydrolysis of phosphate esters, such as isobutyl phosphate, is a reaction of significant biological and chemical importance. While thermodynamically favorable, this process is kinetically slow in the absence of a catalyst. nih.gov A variety of catalysts can accelerate this reaction, with metal ions being particularly effective. Metal ions function as Lewis acid catalysts, enhancing the rate of hydrolysis through several mechanisms.

One primary role of the metal ion is to activate the phosphorus atom toward nucleophilic attack. acs.orglibretexts.org By coordinating to one of the non-bridging oxygen atoms of the phosphate group, the metal ion withdraws electron density, neutralizing the negative charge and making the phosphorus center more electrophilic. acs.orglibretexts.org This polarization of the P-O bond facilitates the attack by a nucleophile, which is often a metal-coordinated hydroxide ion. libretexts.org

The number of metal ions involved in the catalysis significantly influences the reaction mechanism. rsc.orglu.senih.gov

Without Metal Ions: In the absence of metal ions, the hydrolysis of phosphate ester monoanions tends to favor a dissociative (DN + AN) pathway. rsc.orglu.senih.gov

Single Metal Ion: In the presence of a single metal ion, a concerted (ANDN) process is often favored, although it may proceed through a high-energy transition state. rsc.orglu.senih.gov

Two Metal Ions: The presence of two metal ions typically promotes an associative (AN + DN) mechanism. rsc.orglu.senih.gov This cooperative catalysis is observed in many metalloenzymes (phosphatases) and is often more efficient. rsc.orgbuffalo.edu One metal ion can activate the phosphate group, while the other can deliver the hydroxide nucleophile. libretexts.org

Various metal ions have been studied for their catalytic activity in phosphate ester hydrolysis. The effectiveness of a metal ion is often related to its Lewis acidity and its ability to form stable complexes. acs.org Divalent and trivalent metal ions like Cu(II), Zn(II), Mg(II), and La(III) are commonly investigated. acs.orguq.edu.aufrontiersin.org For instance, in studies of model phosphate diesters, Cu(II) was found to be a highly effective Lewis acid catalyst, partly due to the high stability of its complexes. acs.org

| Catalytic Condition | Favored Mechanism | Description |

|---|---|---|

| No Metal Ions | Dissociative (DN + AN) | The reaction proceeds through a metaphosphate intermediate. rsc.orglu.se |

| Single Metal Ion | Concerted (ANDN) | Bond-making and bond-breaking occur in a single step, but through a high-energy transition state. rsc.orglu.se |

| Two Metal Ions | Associative (AN + DN) | A pentavalent intermediate is formed, a pathway often utilized by metallo-enzymes. rsc.orglu.se |

Reaction Dynamics and Intermediates in Organic Phosphate Chemistry

Associative Mechanism (AN + DN): This is a stepwise pathway where the nucleophile first adds to the phosphorus center, forming a pentacoordinate (or pentavalent) trigonal bipyramidal intermediate. libretexts.orgyoutube.com This intermediate is a key species in many phosphate transfer reactions. libretexts.orglibretexts.org In this geometry, the incoming nucleophile and the departing leaving group typically occupy the apical positions. libretexts.org The formation or decomposition of this intermediate can be the rate-limiting step. nih.gov This mechanism is analogous to an addition-elimination reaction and results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.org

Dissociative Mechanism (DN + AN): This is also a stepwise pathway, but it begins with the rate-limiting cleavage of the bond to the leaving group. nih.govyoutube.com This elimination step generates a highly reactive, transient trigonal planar metaphosphate intermediate (PO3-). nih.govyoutube.com The metaphosphate intermediate is then rapidly attacked by a nucleophile in a subsequent, non-rate-limiting step. nih.gov This mechanism is similar to an SN1 reaction at a carbon center. libretexts.org

Concerted Mechanism (ANDN): This pathway is a single-step process where bond formation to the nucleophile and bond cleavage of the leaving group occur simultaneously. nih.gov It proceeds through a single pentavalent trigonal bipyramidal transition state, rather than a stable intermediate. libretexts.org This mechanism is analogous to an SN2 reaction. libretexts.org

The preferred pathway for a given reaction depends on factors such as the nature of the phosphate ester, the nucleophile, the leaving group, and the presence of catalysts like metal ions. rsc.orgnih.gov As noted previously, the presence of two metal ions tends to favor an associative pathway, whereas the absence of metal ions often leads to a dissociative mechanism for phosphate monoanions. rsc.orglu.senih.gov

| Mechanism | Nature | Key Intermediate/Transition State | Analogy to Carbon Chemistry |

|---|---|---|---|

| Associative (AN + DN) | Stepwise (Addition-Elimination) | Pentavalent Trigonal Bipyramidal Intermediate libretexts.org | N/A (Carbon cannot form five bonds) libretexts.org |

| Dissociative (DN + AN) | Stepwise (Elimination-Addition) | Trigonal Planar Metaphosphate Intermediate nih.govyoutube.com | SN1 Reaction libretexts.org |

| Concerted (ANDN) | Single Step | Pentavalent Trigonal Bipyramidal Transition State libretexts.org | SN2 Reaction libretexts.org |

Computational and Theoretical Studies of Dipotassium Isobutyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. lsu.edunorthwestern.edu These methods can determine molecular geometries, electronic energies, reaction pathways, and various other properties derived from the electronic wavefunction. northwestern.edu

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. lsu.edu The minima on this surface correspond to stable structures (ground states or intermediates), while first-order saddle points represent transition states—the highest energy point along a reaction pathway. lsu.edu

Quantum chemical methods are employed to locate and characterize these critical points. For phosphate (B84403) esters, theoretical studies often utilize Density Functional Theory (DFT) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) to optimize molecular geometries. nih.gov These calculations provide detailed structural information such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation (the ground state). Furthermore, calculations of properties like relaxed force constants can be used as a measure of bond strength within the molecule. nih.gov

To understand chemical reactions, such as the hydrolysis of the phosphate ester bond, it is crucial to identify the corresponding transition state. Computational methods are used to locate this structure, which is confirmed by vibrational frequency analysis (a transition state has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state correctly connects the reactant and product minima on the potential energy surface. dtic.mil

Table 1: Common Quantum Chemistry Methods for Structural Analysis

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of the system. Offers a good balance of accuracy and computational cost. | Geometry optimization of ground states and transition states, frequency calculations. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation. | Higher accuracy energy calculations and geometry optimizations. |

| Coupled Cluster (CCSD(T)) | A high-level ab initio method considered the "gold standard" for accuracy in computational chemistry for single-reference systems. nih.gov | Benchmarking energies and providing highly accurate structural data. nih.gov |

Once reactants, products, and the transition state are identified, a reaction energy profile can be constructed. This profile plots the energy of the system along the reaction coordinate, which represents the progress of the reaction. The height of the energy barrier between reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

For phosphate esters, computational studies have detailed the mechanisms of key reactions like phosphoester bond formation and hydrolysis. dtic.milnih.gov For instance, ab initio molecular dynamics simulations have been used to explore the reaction energetics, suggesting that phosphoester bond formation is an exceptionally difficult process with high energy barriers (30-45 kcal/mol) in the absence of a catalyst. nih.gov These studies can compare different mechanistic pathways, such as associative versus dissociative mechanisms, and evaluate the role of surrounding solvent molecules in stabilizing intermediates and transition states. nih.gov The analysis of the reaction coordinate helps to understand the specific atomic motions involved in transforming reactants into products.

Molecular Modeling and Simulation of Solution Behavior and Hydration

The behavior of ions like dipotassium (B57713) isobutyl phosphate in an aqueous solution is dominated by their interactions with water molecules. Molecular modeling, particularly ab initio molecular dynamics (AIMD) simulations, provides a detailed picture of these interactions. researchgate.netresearchgate.net AIMD combines quantum mechanical calculations for the forces between atoms with classical mechanics to simulate their motion over time.

These simulations allow for a microscopic understanding of the hydration shells that form around the phosphate group. researchgate.netresearchgate.net Key findings from simulations on various phosphate anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) include:

Structured Hydration Shells: Water molecules arrange themselves in distinct, spatially resolved three-dimensional hydration shells around the phosphate ion. researchgate.netresearchgate.net

Hydrogen Bonding: The phosphate oxygens act as strong hydrogen bond acceptors. A detailed analysis of these hydrogen bonds, including their quantity and lifetimes, can be performed. researchgate.net

Dynamic Behavior: The simulations capture the dynamic nature of hydration, showing the constant exchange of water molecules between the hydration shells and the bulk solvent. The dynamics of water in the first solvation shell are found to be significantly slower than in bulk water. researchgate.net

Influence on Water Structure: Ions like phosphate are known as "kosmotropes" or structure-makers, meaning they order the surrounding water molecules. Simulations can quantify this effect, showing that the hydrogen bonds formed by water in the second solvation shell are somewhat stronger than in the bulk. researchgate.net

These computational models are crucial for interpreting experimental data, such as vibrational spectra, as the hydration environment significantly influences the molecule's properties. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to confirm or elucidate the structure of a molecule. nih.govnih.gov For nuclear magnetic resonance (NMR) spectroscopy, DFT calculations are widely used to predict chemical shifts and spin-spin coupling constants. nih.gov

The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The process typically involves:

Optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP functional with a suitable basis set).

Performing a GIAO-NMR calculation on the optimized geometry to compute the absolute magnetic shielding tensors.

Converting the calculated shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

These predicted spectra can be compared with experimental data to assign signals and confirm structural features. nih.gov The accuracy of these predictions has become high enough to reliably distinguish between different isomers, tautomers, or protonation states. rsc.org While computationally expensive, these methods are invaluable for complex molecules where experimental spectra are ambiguous. nih.govnih.gov More recent developments integrate DFT with machine learning or use graph convolutional neural networks to increase the speed of prediction without a significant loss of accuracy. digitellinc.com

pKa Determination and Acid-Base Equilibria of Phosphate Esters

The acid dissociation constant (pKa) is a critical parameter that governs the protonation state of a molecule at a given pH, which in turn affects its solubility, reactivity, and biological interactions. nih.govmrupp.info Computational methods can predict pKa values, avoiding the need for experimental measurements, which can be difficult for some compounds.

Several computational strategies exist for pKa prediction:

Thermodynamic Cycles: Quantum mechanical methods, often based on DFT, can calculate the Gibbs free energy change of the deprotonation reaction in solution (ΔG_aq). nih.gov This is typically done using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the protonated and deprotonated species. Solvation energies are calculated using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

Quantitative Structure-Property Relationships (QSPR): These methods build a statistical model that relates the pKa to a set of calculated molecular descriptors. For acidic phosphorus-containing compounds, multiple linear regression (MLR) has been used to establish a strong correlation between experimental pKa values and descriptors derived from DFT calculations. cas.cn

A study on a large set of acidic phosphorus-containing compounds demonstrated a high correlation (R² > 0.96) between experimental pKa and computationally derived structural parameters. cas.cn This indicates that such models can be highly effective for predicting the pKa of new compounds within the same chemical class.

Table 2: Example of a QSPR Model for pKa Prediction of Acidic Phosphorus Compounds cas.cn

| Model Type | Statistical Metric | Value |

|---|---|---|

| Multiple Linear Regression | R² (Training Set) | 0.974 |

| Multiple Linear Regression | R² (Test Set) | 0.966 |

This table summarizes the statistical quality of a model developed to predict pKa values from calculated molecular descriptors, showing high predictive power.

Structure-Activity Relationship (SAR) Studies through Computational Means

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that link the chemical structure of a compound to its biological activity. sciepub.com These models are essential in fields like drug design and toxicology for predicting the activity of new molecules and optimizing lead compounds.

For phosphate esters and related compounds, QSAR studies often use molecular descriptors calculated using quantum chemistry methods. These descriptors quantify various electronic and structural properties of the molecule. The process involves:

Calculating a set of molecular descriptors for a series of compounds with known biological activity.

Using statistical methods, like multiple linear regression, to build a mathematical equation that relates a subset of these descriptors to the observed activity.

Validating the model to ensure its predictive power.

For example, a QSAR study on the antifungal activities of a series of α-diaminophosphonates used DFT-calculated descriptors. sciepub.com The resulting models revealed that properties like the energy of the highest occupied molecular orbital (E_HOMO), global electronegativity (χ), and electronic energy (ε₀) were key predictors of antifungal activity. sciepub.com Such studies provide valuable insights into the molecular properties that are important for a desired biological effect, guiding the design of more potent compounds. sciepub.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification of Isobutyl Phosphates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of isobutyl phosphates. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal details about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For organophosphorus compounds, multinuclear NMR experiments involving ¹H, ¹³C, and ³¹P are routinely used for unambiguous structural confirmation. nih.gov

³¹P NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ³¹P NMR is particularly informative for phosphorus-containing compounds. huji.ac.iloxinst.com The spectrum is often simple, providing direct information about the chemical environment of the phosphorus atom, including its oxidation state and bonding. oxinst.com For dipotassium (B57713) isobutyl phosphate (B84403), a single resonance would be expected in the phosphate ester region. The chemical shift is sensitive to the cation, bond angles, and bond order. illinois.edu Spectra are typically acquired with ¹H decoupling to simplify the signal to a single sharp peak. huji.ac.il

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule. For the isobutyl group, characteristic signals would include a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the phosphate oxygen. Coupling between adjacent protons provides connectivity information.

¹³C NMR: This spectrum reveals the number and types of carbon environments. The isobutyl group would show distinct signals for the methyl, methine, and methylene carbons, confirming the carbon skeleton of the alkyl chain.

The combination of these NMR techniques allows for the complete assignment of the molecule's structure.

Table 1: Representative NMR Data for an Isobutyl Phosphate Structure

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ³¹P | 0 to 5 | Singlet | N/A | O-P=O |

| ¹H | ~3.7 | Doublet | J(H,H) ≈ 6.6 Hz | O-CH₂ |

| ¹H | ~1.9 | Multiplet | J(H,H) ≈ 6.7 Hz | CH(CH₃)₂ |

| ¹H | ~0.9 | Doublet | J(H,H) ≈ 6.7 Hz | CH(CH₃)₂ |

| ¹³C | ~75 | Singlet | N/A | O-CH₂ |

| ¹³C | ~28 | Singlet | N/A | CH(CH₃)₂ |

| ¹³C | ~18 | Singlet | N/A | CH(CH₃)₂ |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For ionic compounds like dipotassium isobutyl phosphate, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

Under ESI-MS analysis, the compound can be detected as an ion, and its molecular mass confirmed. By inducing fragmentation through techniques like Collision-Induced Dissociation (CID), a characteristic pattern of product ions is generated. The fragmentation of organophosphates is well-studied; common pathways include the loss of the alkyl group and rearrangements involving the phosphate core. mdpi.com For isobutyl phosphates, characteristic fragmentation would involve the loss of the isobutene neutral molecule. The resulting fragments provide conclusive evidence for the compound's identity and structure. mdpi.comnih.gov It is crucial to optimize instrumental parameters to prevent unintended fragmentation in the ion source, which could lead to misinterpretation of the results. colby.edu

Table 2: Predicted ESI-MS Fragmentation for Isobutyl Phosphate Anion

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 153.05 | [C₄H₁₀O₄P]⁻ | Parent Ion (Monoisobutyl phosphate) |

| 97.00 | [H₂PO₄]⁻ | Loss of isobutene (C₄H₈) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the spectra would be dominated by vibrations associated with the phosphate and isobutyl groups.

Phosphate Group Vibrations: The PO₄³⁻ tetrahedron gives rise to characteristic stretching and bending modes. nih.gov Strong absorption bands in the IR spectrum between 950 and 1100 cm⁻¹ are typically assigned to the P-O stretching vibrations. ufop.brnih.gov A particularly intense band in the Raman spectrum around 960-990 cm⁻¹ corresponds to the symmetric stretching mode of the P-O bonds. ufop.brnih.gov

Isobutyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. C-H bending and rocking vibrations appear in the 1300-1500 cm⁻¹ range. The P-O-C bond also gives rise to characteristic stretching vibrations, typically in the 1000-1050 cm⁻¹ region. dtic.mil

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups, serving as a rapid method for identity confirmation.

Table 3: Characteristic Vibrational Frequencies for Isobutyl Phosphate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2800-3000 | C-H Stretching | Isobutyl (-CH₃, -CH₂, -CH) |

| 1300-1500 | C-H Bending | Isobutyl (-CH₃, -CH₂) |

| 950-1100 | P-O Antisymmetric Stretching | Phosphate (PO₄) |

| ~965 | P-O Symmetric Stretching | Phosphate (PO₄) |

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for separating components in a mixture, allowing for the determination of purity and the quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar, and ionic compounds like this compound. helixchrom.comresearchgate.netnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For purity assessment and quantification, a reversed-phase or anion-exchange HPLC method can be developed. The retention time of the analyte is a qualitative measure used for identification, while the area under the chromatographic peak is proportional to its concentration, enabling quantitative analysis. nih.gov Detection can be achieved using various methods, including UV-Vis spectroscopy (if the molecule has a chromophore), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) for high sensitivity and specificity. helixchrom.comnih.gov

Table 4: Example HPLC Method Parameters for Isobutyl Phosphate Analysis

| Parameter | Condition |

|---|---|

| Column | Anion-Exchange or C18 Reversed-Phase |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or Mass Spectrometer |

| Injection Volume | 10 µL |

| Retention Time | Analyte-specific (e.g., 4.5 min) |

| Limit of Detection | Low ng/mL to pg/mL range |

Gas Chromatography (GC) for Volatile Species or Derivatization Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, salts like this compound are non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this limitation, a chemical modification step known as derivatization is required. weber.hucolostate.edu

Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. For dialkyl phosphates, a common and effective method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.com For instance, reacting the phosphate with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts it into a volatile TMS ester. digitaloceanspaces.com This derivative can then be readily separated and quantified by GC, often using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). This approach allows for high-resolution separation and sensitive detection of the originally non-volatile phosphate compound. digitaloceanspaces.comd-nb.info

Table 5: Derivatization and GC Analysis Protocol for Isobutyl Phosphate

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Anhydrous sample of isobutyl phosphate is dissolved in a suitable organic solvent (e.g., pyridine). |

| 2. Derivatization | A silylating reagent (e.g., BSTFA with TMCS as a catalyst) is added. The mixture is heated (e.g., 70°C for 30 min) to form the TMS derivative. digitaloceanspaces.com |

| 3. GC Injection | An aliquot of the derivatized sample is injected into the GC system. |

| 4. GC Separation | Separation is performed on a capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| 5. Detection | The eluted derivative is detected by FID or MS. |

Planar Chromatography (TLC, HPTLC)

Planar chromatography, encompassing Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC), serves as a versatile and cost-effective method for the separation and preliminary identification of isobutyl phosphates and related organophosphorus compounds. purkh.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase coated on a flat plate and a liquid mobile phase that moves up the plate.

Principles and Application: In the analysis of isobutyl phosphates, silica (B1680970) gel is commonly employed as the stationary phase. nih.govresearchgate.net The separation is achieved by developing the plate in a sealed chamber containing a specific mixture of solvents (the mobile phase). The choice of mobile phase is critical for achieving clear separation. For instance, a mixture of dichloromethane (B109758) and hexane (B92381) has been successfully used for the separation of various organophosphates. nih.govresearchgate.net

After development, the separated compounds appear as spots at different distances from the origin. Visualization of these spots can be achieved under UV light if the compounds are fluorescent or by spraying with specific chromogenic reagents that react with the phosphate esters to produce colored compounds. purkh.comresearchgate.net

HPTLC enhances the capabilities of traditional TLC by using plates with smaller stationary phase particles and a more uniform layer, leading to higher resolution, faster separations, and improved quantification. researchgate.netmdpi.com Densitometry is used for the quantitative evaluation of the separated spots on HPTLC plates. nih.govresearchgate.net The precision and accuracy of HPTLC make it suitable for analyzing residues in complex matrices. nih.gov Studies on organophosphorus pesticides have demonstrated that HPTLC methods can achieve low detection limits, often in the nanogram range. nih.gov

Research Findings: Research on analogous organophosphorus compounds provides insight into the parameters used in TLC/HPTLC analysis. Methods have been developed and validated for various organophosphates, demonstrating satisfactory precision and accuracy. nih.gov For example, in the analysis of certain organophosphorus pesticides in tea, recoveries ranged from 90.7% to 105.5%. nih.gov The minimum detectable quantities (MDQs) for some organophosphorus compounds can be as low as 2 nanograms. asianpubs.org

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Analyte Example | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| HPTLC | Silica Gel 60 F254 | Dichloromethane-Hexane (1:1, v/v) nih.govresearchgate.net | Densitometry | Chlorpyrifos | 1.0 x 10⁻⁸ g nih.govresearchgate.net |

| HPTLC | Silica Gel 60 F254 | Dichloromethane-Hexane (1:1, v/v) nih.govresearchgate.net | Densitometry | Phoxim-ethyl | 5.0 x 10⁻⁹ g nih.govresearchgate.net |

| TLC | Silica Gel | Acetonitrile-Methanol-Water mixtures uni-giessen.de | Cholinesterase Inhibition asianpubs.org | Parathion-methyl | 2 ng asianpubs.org |

| TLC | Silica Gel | Not Specified | Chromogenic Spray Reagent purkh.com | Monocrotophos | Not Specified |

Coupled and Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Coupled and hyphenated techniques, which link a separation method with a spectroscopic detection method, offer powerful capabilities for the definitive identification and quantification of isobutyl phosphates. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples, providing exceptional sensitivity and selectivity. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for the analysis of volatile and semi-volatile compounds, including many organophosphate esters. In this technique, the sample is first vaporized and separated into its components in a gas chromatograph, typically using a capillary column like an HP-5. chromatographyonline.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For organophosphate analysis, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. scispace.comd-nb.info The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes by monitoring only specific, characteristic ions. chromatographyonline.com GC-MS methods have been developed for the simultaneous determination of various phosphate esters in environmental samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including polar and non-volatile substances that are not amenable to GC analysis. nih.gov The sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov The coupling of LC with MS has become a cornerstone of pharmaceutical and biological analysis. nih.goviosrjournals.org

The quantification of isoprenyl-phosphates, which share structural similarities with isobutyl phosphates, can be challenging due to their low abundance and potential for hydrolysis. nih.gov However, sensitive LC-MS methods have been developed that allow for their accurate measurement in complex biological matrices, sometimes from as little as 20 mg of sample material. nih.govresearchgate.net Tandem mass spectrometry (MS-MS) can be used to provide further structural information through collision-induced dissociation of molecular ions. nih.gov

| Technique | Column Example | Ionization Mode | Analyte Example | Characteristic Ions (m/z) | Quantification Limit |

|---|---|---|---|---|---|

| GC-MS | HP-5 (30 m × 0.32 mm) chromatographyonline.com | Electron Impact (EI) chromatographyonline.com | Tributyl phosphate (TnBP) | 99, 155 chromatographyonline.com | Not Specified |

| GC-MS | HP-5 (30 m × 0.32 mm) chromatographyonline.com | Electron Impact (EI) chromatographyonline.com | Tris(2-chloroethyl) phosphate (TCEP) | 63, 249 chromatographyonline.com | 0.10 - 3.59 µg/L chromatographyonline.com |

| LC-MS/MS | Reversed Phase C18 researchgate.net | Electrospray (ESI), Negative Mode researchgate.net | Geranylgeranyl pyrophosphate (GGPP) | Not Specified | 0.04 ng/mL researchgate.net |

| LC-QTOF-MS | Not Specified | Not Specified | Inorganic Phosphate | Parent ion + 2 m/z csuohio.edu | 10.0 nM csuohio.edu |

Potentiometric and Conductometric Analysis for Solution Chemistry

Potentiometric and conductometric methods are electrochemical techniques used to investigate the properties of ions in solution. These methods are valuable for studying the solution chemistry of compounds like this compound, providing information on concentration, ionic activity, and dissociation.

Potentiometric Analysis: Potentiometry measures the potential difference between two electrodes in a solution, which can be related to the concentration of a specific ion. mdpi.com Ion-selective electrodes (ISEs) are a key component of this technique. A phosphate-selective electrode has been developed using a surfactant-modified zeolite in a carbon paste, which showed a linear response to phosphate species over a concentration range of 1.58 x 10⁻⁵ to 1.00 x 10⁻² M. nih.gov Such electrodes can be used for direct potentiometry to determine phosphate concentrations in various samples or as indicators in potentiometric titrations. nih.govmetrohm.com The performance of potentiometric biosensors for detecting organophosphate pesticides has demonstrated high sensitivity and accuracy. mdpi.com

Conductometric Analysis: Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. This technique can be applied to monitor reactions that produce or consume ions. For instance, the enzymatic hydrolysis of organophosphates by organophosphate hydrolase results in a change in solution conductivity, which can be measured to determine the concentration of the original compound. nih.govresearchgate.net Conductometric biosensors have been developed for this purpose, showing sensitivity in the parts-per-billion (ppb) range for certain organophosphate pesticides. nih.govresearchgate.net

Research Findings: Studies have demonstrated the successful application of these electrochemical methods for phosphate and organophosphate analysis. A potentiometric biosensor for organophosphates showed a limit of detection (LoD) of 10⁻⁷ mg L⁻¹ and high accuracy. mdpi.com A conductometric biosensor achieved detection limits between 20 and 40 ppb for various organophosphate compounds. nih.gov

| Technique | Principle | Analyte Class | Key Finding/Parameter | Value |

|---|---|---|---|---|

| Potentiometry | Ion-Selective Electrode nih.gov | Phosphate Species | Linear Response Range | 1.58 x 10⁻⁵ to 1.00 x 10⁻² M nih.gov |

| Potentiometry | Ion-Selective Electrode nih.gov | Phosphate Species | Nernstian Slope | 29.9 mV/decade nih.gov |

| Potentiometry | Biosensor mdpi.com | Organophosphates (Diazinon) | Sensitivity | 21.204 mV/decade mdpi.com |

| Conductometry | Enzymatic Hydrolysis nih.gov | Organophosphates (Chlorpyrifos) | Limit of Detection | 20 ppb nih.gov |

| Conductometry | Enzymatic Hydrolysis nih.gov | Organophosphates (Malathion) | Limit of Detection | 30 ppb nih.gov |

Emerging Research Areas and Potential Applications in Advanced Chemical Systems

Organocatalysis and Asymmetric Synthesis Involving Chiral Phosphates

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral phosphates, a class of compounds related to dipotassium (B57713) isobutyl phosphate (B84403), have emerged as powerful catalysts, particularly in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product.

Development of Novel Catalytic Systems Based on Phosphate Scaffolds

Chiral phosphoric acids and their corresponding salts are widely applied in asymmetric organocatalysis. rsc.orgrsc.org The development of catalytic systems often relies on modifying the phosphate scaffold to fine-tune steric and electronic properties. While dipotassium isobutyl phosphate itself is not chiral, its fundamental structure is relevant to the design of more complex chiral phosphate ligands.

Researchers have successfully used chiral organophosphates as ligands in asymmetric metal-catalysis, involving a wide range of metals including main-group, transition, and rare-earth metals. rsc.orgrsc.org These catalytic systems are effective for various chemical transformations. The phosphate moiety coordinates with the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com The organic substituent on the phosphate, such as the isobutyl group, can influence the catalyst's solubility, stability, and steric hindrance, thereby affecting its activity and selectivity.

The catalytic, stereocontrolled synthesis of molecules with phosphorus-stereogenic centers is a challenging but important area, with applications for creating nucleotide therapeutics and transition metal catalysts. nih.govnih.gov Research in this area focuses on using chiral nucleophilic catalysts to produce enantioenriched phosphate mimics. nih.govnih.gov This highlights the potential for developing novel catalytic systems derived from functionalized phosphate scaffolds.

| Catalyst Type | Metal/Core Component | Key Application Area | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (Organocatalyst) | Brønsted Acid | Asymmetric Addition Reactions | mdpi.com |

| Metal-Phosphate Complex | Li, Mg, Ca, Ti, Pd, Au, Yb, etc. | Enantioselective C-H Arylation, etc. | rsc.org |

| Chiral Nucleophilic Catalyst | Organic Molecule | Synthesis of P-Stereogenic Centers | nih.govnih.gov |

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. A key aspect of this field is molecular recognition, where a host molecule selectively binds to a specific guest molecule.

Design of Receptors for Phosphate Anions

The selective recognition of phosphate anions is a significant challenge in supramolecular chemistry due to the high hydration energy of phosphate, which makes it difficult for receptors to bind it effectively in aqueous environments. frontiersin.orgfrontiersin.org Overcoming this challenge is crucial for applications in environmental remediation and medical diagnostics. frontiersin.orgfrontiersin.orgbohrium.com

One successful strategy involves the use of metal-based receptors, particularly those incorporating lanthanide ions. frontiersin.orgfrontiersin.orgbohrium.com The hardness and oxophilicity of lanthanides make them excellent candidates for coordinating with the hard phosphate anion, overcoming its high hydration energy. frontiersin.orgfrontiersin.org The design of these receptors focuses on creating a coordination complex where the lanthanide ion has open sites available to bind phosphate. The selectivity of these receptors can be tuned by modifying the organic ligands surrounding the metal ion. bohrium.com

Another approach involves creating receptors that use a combination of hydrogen bonding and electrostatic interactions to bind phosphate. nih.gov Polyammonium receptors, for instance, must contain multiple protonated nitrogen atoms to effectively compete for phosphate binding in biological systems. nih.gov The design of such receptors must consider the acid-base properties of both the receptor and the various protonation states of the phosphate anion at a given pH. nih.gov

| Receptor Design Strategy | Key Interaction Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Lanthanide-Based Receptors | Metal-Anion Coordination | High affinity and selectivity in water | Potential metal leaching | frontiersin.orgfrontiersin.orgbohrium.com |

| Organic Receptors (e.g., Polyammonium) | Hydrogen Bonding & Electrostatic | Metal-free system | Often ineffective in water due to phosphate hydration | nih.gov |

| Indicator Displacement Assays | Competitive Binding | Enables colorimetric or fluorescent sensing | Requires careful tuning of binding affinities | rsc.org |

Interface Chemistry and Surface Modification

Interface chemistry deals with the chemical phenomena that occur at the boundary between two phases, such as a solid and a liquid. Surface modification involves altering the surface of a material to achieve desired properties.

Use in Functional Coatings or Hybrid Materials

Phosphate-containing compounds are utilized in the development of functional coatings and hybrid materials to impart specific properties like improved biocompatibility, corrosion resistance, or adhesion. arsonsisi.com For example, phosphate-modified silicon oxycarbide coatings are being investigated for use on orthopedic implants to enhance bone integration. researchgate.netnih.gov The inclusion of phosphate ions can promote bioactivity, leading to the precipitation of calcium phosphate on the material's surface, which is favorable for cell adhesion and tissue mineralization. researchgate.netnih.gov

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic components. mdpi.com Polyhedral oligomeric silsesquioxane (POSS) is a nanostructured material that can be incorporated into polymer matrices, such as polyurethane, to create hybrid composites with enhanced thermal and mechanical properties. researchgate.netresearchgate.net Compounds like this compound could potentially serve as a building block or surface modifier in such systems, where the isobutyl group provides organic character and the phosphate group can interact with inorganic components or provide specific functionalities.

The surface modification of nanoparticles is another area of interest. For instance, modifying the surface of silica (B1680970) nanoparticles can improve their compatibility and dispersion within a polymer matrix, which is crucial for developing advanced dielectric nanocomposites. nih.gov The phosphate group's ability to interact with metal oxide surfaces could be exploited for such applications.

Bioorganic Chemistry and Mechanistic Enzymology

Bioorganic chemistry applies the principles of chemistry to study biological processes at the molecular level, while mechanistic enzymology focuses on understanding the chemical steps by which enzymes catalyze reactions. Phosphate groups are central to many biological molecules and processes.

Phosphate and diphosphate (B83284) groups are fundamental components of key biological molecules, including adenosine (B11128) triphosphate (ATP) and isopentenyl diphosphate (IPP), which is a crucial precursor in the synthesis of polyisoprenoids. nih.gov Enzymes that process these molecules, such as mevalonate (B85504) diphosphate decarboxylase (MDD), have complex mechanisms that involve the precise binding and transformation of the phosphate-containing substrates. nih.gov

The study of these enzymatic mechanisms often relies on the use of substrate analogs to probe specific steps in the reaction. A compound like this compound could serve as a fragment or a starting point for the synthesis of such analogs. By modifying the organic portion of the molecule, researchers can investigate how the enzyme's active site recognizes and interacts with the substrate. For example, studies on isopentenyl diphosphate isomerase have used substrate analogs to suggest a stepwise reaction mechanism.

Furthermore, the phosphate group itself is central to the mechanism of many enzymes that catalyze phosphoryl transfer reactions. nih.gov Understanding these mechanisms is essential for drug design and the development of enzyme inhibitors. The study of how enzymes recognize and process various organophosphates provides insight into substrate specificity and the catalytic process.

Isobutyl Phosphate as a Model Substrate or Probe in Enzymatic Studies

While specific studies focusing exclusively on this compound in enzymatic research are not extensively documented, the broader class of alkyl phosphates, to which isobutyl phosphate belongs, holds significant potential as model substrates and probes for investigating enzyme function. Enzymes such as kinases, phosphatases, and phosphotransferases play crucial roles in a vast array of biological processes by catalyzing the transfer of phosphate groups. The study of their mechanisms, specificity, and kinetics is fundamental to understanding cellular signaling, metabolism, and disease.

The use of non-natural alkyl-monophosphates allows researchers to probe the active sites of these enzymes, helping to elucidate the roles of specific amino acid residues in substrate binding and catalysis. kuleuven.be By systematically varying the structure of the alkyl group, as in the case of an isobutyl group, scientists can investigate how factors like steric hindrance and hydrophobicity within the enzyme's active site influence substrate recognition and turnover.

For instance, isopentenyl phosphate kinases (IPKs) have demonstrated impressive substrate promiscuity, accepting various non-natural alkyl-monophosphates as substrates. kuleuven.be This characteristic is leveraged in biocatalytic processes for generating novel isoprenoids. kuleuven.be The study of how enzymes like IPKs interact with a range of alkyl phosphates, potentially including isobutyl phosphate, can provide a molecular basis for their substrate-binding modes and catalytic performance. kuleuven.be This knowledge is instrumental in the field of enzyme engineering, where the goal is to develop novel biocatalysts for applications in drug discovery and industrial synthesis. kuleuven.be

Furthermore, understanding how different phosphate esters are processed by enzymes is critical for designing controlled biosynthesis pathways. By employing a "design-build-test-learn" framework, researchers can rationally engineer enzymes like phosphatases to exhibit altered substrate preferences, thereby optimizing the production of specific biochemicals. The kinetic parameters of an enzyme with a model substrate like isobutyl phosphate could provide valuable data points in such engineering endeavors.

Advanced Separation Processes and Solvent Extraction

Investigation of Isobutyl Phosphate Esters as Extractants for Metal Ions or Organic Species